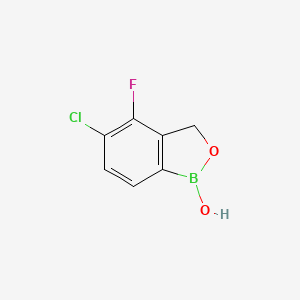

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Overview

Description

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H5BClFO2 . It has a molecular weight of 186.38 .

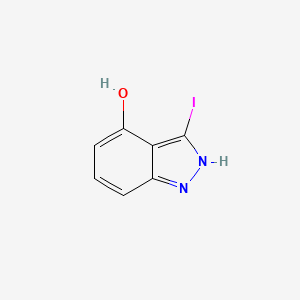

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxaborol ring, which includes a boron atom, an oxygen atom, and a carbon atom . The benzoxaborol ring is substituted with a chlorine atom at the 5-position and a fluorine atom at the 4-position .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the available resources .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Isotopic Labeling for Preclinical Studies

The compound has been instrumental in the synthesis of isotopically labeled derivatives for preclinical development phases, specifically in the context of antifungal treatments. Baker et al. (2007) report on the synthesis of radioisotope [3-14C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole and the deuterium isotope [3,3-2H2]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, highlighting its role in advancing the study of antifungal agents through in vitro studies (Baker et al., 2007).

Structural and Molecular Analysis

The influence of fluorine position on the properties of fluorobenzoxaboroles has been a subject of investigation, showcasing the compound's pivotal role in the development of potent antifungal drugs. Adamczyk-Woźniak et al. (2015) compared 5-Fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole or AN2690) with its isomers, focusing on its activity against several fungi, pKa, and multinuclear NMR characterization, thus providing insights into the structural determinants of its efficacy (Adamczyk-Woźniak et al., 2015).

Drug Development and Antifungal Activity

The discovery and development of new antifungal agents have been significantly impacted by the research on 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Baker et al. (2006) elucidate its role in the structural-activity relationship investigation for onychomycosis treatment, leading to the discovery of this boron-containing small molecule, highlighting its potential in clinical trials for topical treatments of fungal infections (Baker et al., 2006).

Experimental-Computational Characterization

In a combined experimental-computational study, Sene et al. (2014) explored the crystal structures of benzoxaboroles, including 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, focusing on intermolecular interactions, spectroscopic signatures, and the influence of polymorphism and thermal expansion properties on its NMR parameters. This research underscores the compound's importance in the solid-state characterization of organoboron molecules (Sene et al., 2014).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Biochemical Analysis

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol at different dosages in animal models have not been reported in the literature. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Properties

IUPAC Name |

5-chloro-4-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRTXDQLRRSXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

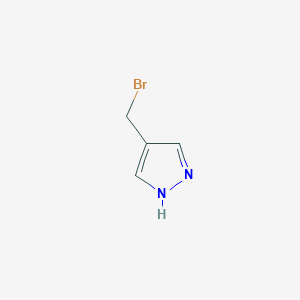

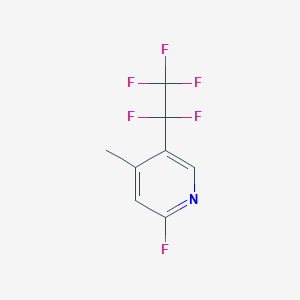

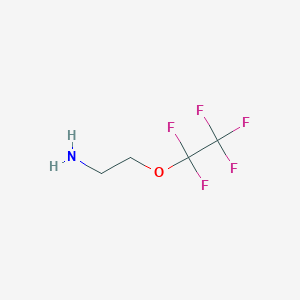

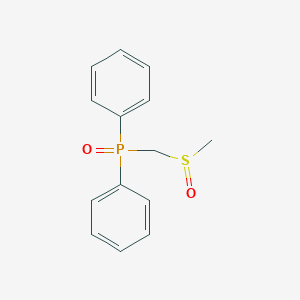

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methane](/img/structure/B3225148.png)

![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)

![[2,2'-Bipyridin]-5-amine dihydrochloride](/img/structure/B3225236.png)